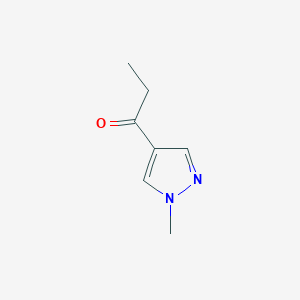
2-Methyl-3-(pyridin-3-yl)propanoic acid
Overview
Description
2-Methyl-3-(pyridin-3-yl)propanoic acid is a compound that is structurally related to various pyridine derivatives synthesized for different applications, including medicinal chemistry and polymer science. Although the specific compound is not directly mentioned in the provided papers, the related research involves the synthesis and application of pyridine derivatives with similar structural motifs, which can offer insights into the properties and potential uses of this compound.
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material for an orally active antagonist, involves hydrogenation of an enantiomeric enamine followed by the removal of a chiral auxiliary . Similarly, the synthesis of 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives is catalyzed by alum in aqueous media, highlighting a green chemistry approach . These methods reflect the diverse synthetic routes that can be applied to related compounds, suggesting that this compound could also be synthesized through such innovative procedures.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their function and interaction with other molecules. For example, the crystal structure of pyridine-2-(3'-mercaptopropanoic acid)-N-oxide shows how the introduction of an additional methylene group can influence molecular alignment and stabilization through hydrogen bonding and π-π electron interactions . This information is valuable for understanding how slight modifications in the structure of pyridine derivatives, such as this compound, can affect their overall properties and interactions.
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions, leading to the formation of different functional groups and heterocyclic compounds. For instance, reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles result in the formation of various acyclic and heterocyclic compounds . This demonstrates the reactivity of the pyridine moiety and its potential to form diverse structures, which could be extrapolated to the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The synthesis of pyrido[2,3-d]pyrimidines and related compounds from substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids shows how the presence of different substituents affects the compound's reactivity and the types of products formed . These findings can provide a basis for predicting the properties of this compound, such as solubility, stability, and reactivity, which are important for its practical applications.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-methyl-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRWATJWDHWPJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Fluorophenoxy)propyl]methylamine](/img/structure/B1322991.png)


![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1323000.png)









![[(5-Ethylisoxazol-3-yl)methyl]amine](/img/structure/B1323022.png)